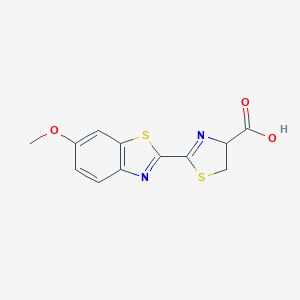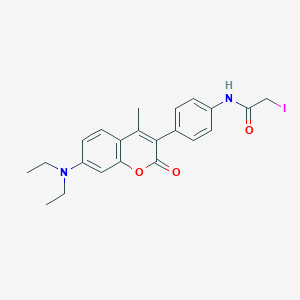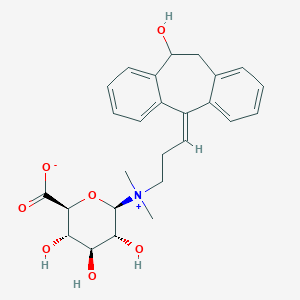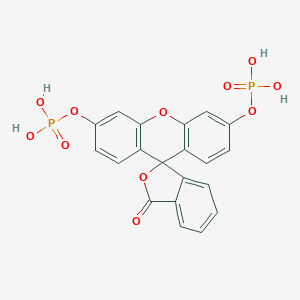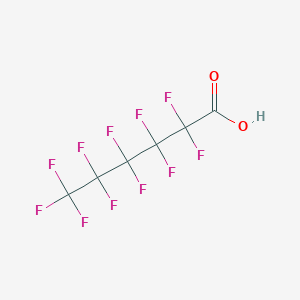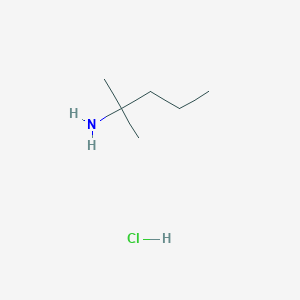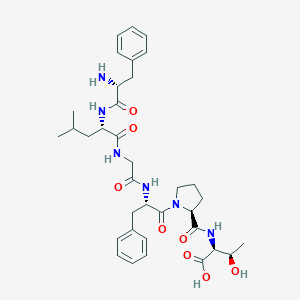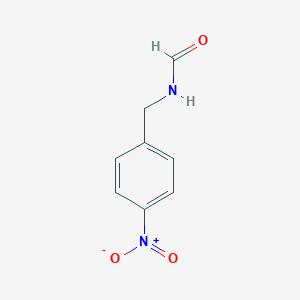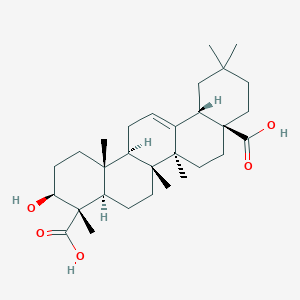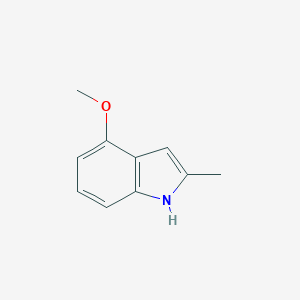
4-methoxy-2-methyl-1H-indole
Übersicht
Beschreibung
4-methoxy-2-methyl-1H-indole is a compound that belongs to the class of organic compounds known as indoles, which are characterized by a benzene ring fused to a pyrrole ring. The methoxy and methyl groups attached to the indole core influence its chemical and physical properties, as well as its potential biological activity.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, the paper titled "Novel and Simple Syntheses of 5H-Pyrido[4, 3-b]indole (γ-Carboline) Derivatives Having a Methoxycarbonyl Group at the 4-Position Based on 1-Hydroxyindole Chemistry" describes a synthetic method for γ-carboline derivatives, which are structurally related to 4-methoxy-2-methyl-1H-indole. This method could potentially be adapted for the synthesis of 4-methoxy-2-methyl-1H-indole by modifying the substituents and reaction conditions.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR are essential tools for analyzing the molecular structure of indole derivatives. The paper "Spectroscopic (FT-IR, FT-Raman, UV, 1H and 13C NMR) profiling and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate: A potential precursor to biologically active molecules" provides insights into the electronic nature and vibrational modes of a related molecule, which could be relevant for understanding the structure of 4-methoxy-2-methyl-1H-indole.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including cyclization and condensation. The paper "Methoxide ion mediated reactions of methyl azidoacetate with 4-and 2-cyanobenzaldehyde. An unexpected cyclization of the ortho isomer to a 2(1H)-benzazepine derivative" discusses the reactivity of indole precursors in the presence of sodium methoxide, which could provide insights into the types of reactions that 4-methoxy-2-methyl-1H-indole might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of methoxy and methyl groups can affect properties such as solubility, melting point, and reactivity. The paper "1 - The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]" reviews the properties of related indole compounds, which could be used to infer the properties of 4-methoxy-2-methyl-1H-indole.
Relevant Case Studies
Case studies involving indole derivatives often focus on their biological activity. For example, the paper "Synthesis and antitumor activity of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g])indoles. A new class of antineoplastic agents" explores the antitumor activity of certain indole derivatives. Although not directly about 4-methoxy-2-methyl-1H-indole, this study could suggest potential pharmacological applications for the compound .
Wissenschaftliche Forschungsanwendungen
-
Antiviral Activity
- Field: Virology
- Application: Indole derivatives have been found to possess antiviral properties .
- Method: Specific indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, were prepared and tested as antiviral agents .
- Results: The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
-
Anti-inflammatory Activity
- Field: Pharmacology
- Application: Certain indole derivatives have shown anti-inflammatory and analgesic activities .
- Method: Compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide were synthesized and tested .
- Results: These compounds showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .
-
Antioxidant Activity
- Field: Biochemistry
- Application: Indole derivatives have been found to possess antioxidant properties .
- Method: The antioxidant properties of indole derivatives were tested in iron-induced lecithin oxidative damage and the iron/deoxyribose system .
- Results: The indole derivative exhibited the strongest capability to decrease lipid peroxidation .
-
Anticancer Activity
-
Antimicrobial Activity
- Field: Microbiology
- Application: Indole derivatives have been found to possess antimicrobial properties .
- Method: Various indole derivatives are synthesized and tested for their antimicrobial properties .
- Results: Many indole derivatives have shown promising results in inhibiting the growth of various microbes .
-
Antidiabetic Activity
- Field: Endocrinology
- Application: Indole derivatives have been found to possess antidiabetic properties .
- Method: Various indole derivatives are synthesized and tested for their antidiabetic properties .
- Results: Many indole derivatives have shown promising results in managing blood glucose levels .
-
Anti-HIV Activity
-
Antitubercular Activity
- Field: Microbiology
- Application: Indole derivatives have been found to possess antitubercular properties .
- Method: Various indole derivatives are synthesized and tested for their antitubercular properties .
- Results: Many indole derivatives have shown promising results in inhibiting the growth of Mycobacterium tuberculosis .
-
Antimalarial Activity
- Field: Parasitology
- Application: Indole derivatives have been found to possess antimalarial properties .
- Method: Various indole derivatives are synthesized and tested for their antimalarial properties .
- Results: Many indole derivatives have shown promising results in inhibiting the growth of Plasmodium species .
-
Anticholinesterase Activity
- Field: Neurology
- Application: Indole derivatives have been found to possess anticholinesterase properties .
- Method: Various indole derivatives are synthesized and tested for their anticholinesterase properties .
- Results: Many indole derivatives have shown promising results in inhibiting cholinesterase, an enzyme that breaks down acetylcholine in the brain .
Zukünftige Richtungen
Indole derivatives are being extensively researched for their potential therapeutic applications. For instance, indole scaffolds are being explored as potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
Eigenschaften
IUPAC Name |
4-methoxy-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-8-9(11-7)4-3-5-10(8)12-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWNDWTXECQVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444619 | |
| Record name | 4-methoxy-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2-methyl-1H-indole | |
CAS RN |
17897-50-6 | |
| Record name | 4-methoxy-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



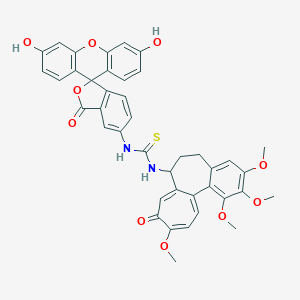
![Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-](/img/structure/B149279.png)
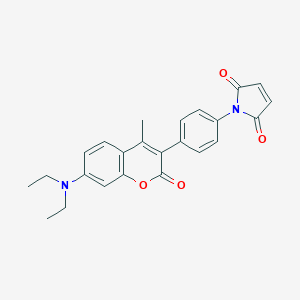
![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)
